1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride

Lorlatinib Synthesis ALK Inhibitor API Intermediate

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride (CAS 1384264-27-0) is an organic compound of significant interest in medicinal chemistry, primarily recognized as a critical building block in the synthesis of the FDA-approved ALK/ROS1 inhibitor Lorlatinib (PF-06463922). It belongs to the class of 3-aminooxetanes, characterized by a unique four-membered oxetane ring substituted at the 3-position with an amino group and a phenyl ethanone moiety.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 1384264-27-0
Cat. No. B11877443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride
CAS1384264-27-0
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)C2(COC2)N.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-8(13)9-3-2-4-10(5-9)11(12)6-14-7-11;/h2-5H,6-7,12H2,1H3;1H
InChIKeyVESFCRVPWPDUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone Hydrochloride (CAS 1384264-27-0): Sourcing Guide & Chemical Identity


1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride (CAS 1384264-27-0) is an organic compound of significant interest in medicinal chemistry, primarily recognized as a critical building block in the synthesis of the FDA-approved ALK/ROS1 inhibitor Lorlatinib (PF-06463922) [1]. It belongs to the class of 3-aminooxetanes, characterized by a unique four-membered oxetane ring substituted at the 3-position with an amino group and a phenyl ethanone moiety [2]. This structural feature is particularly valuable in drug discovery for its ability to fine-tune key physicochemical properties, such as solubility and metabolic stability, of lead candidates without substantially increasing molecular weight [3][4]. Its commercial availability as a hydrochloride salt enhances its stability and handling properties for research applications .

Why a Generic Oxetane or Acetophenone Building Block Cannot Replace CAS 1384264-27-0


Simple substitution with a generic oxetane or acetophenone derivative is not feasible due to the specific and complex functional group arrangement required for the intended synthetic application. The compound's value lies in its precise combination of a 3-aminooxetane ring and a 3-acetylphenyl group, which provides a unique vector for molecular construction [1]. This specific connectivity is essential for the convergent synthesis of Lorlatinib, where the primary amine of the oxetane ring and the ketone of the acetophenone group are both crucial for downstream chemical transformations [2]. Using a structurally similar but chemically distinct alternative, such as a simple 3-amino-acetophenone (CAS 99-03-6) or a different aminooxetane isomer, would derail the established synthetic route and fail to yield the desired molecular architecture, as evidenced by the specific use of this intermediate in patented processes [3]. The following quantitative evidence details the specific advantages conferred by this exact molecular structure.

Evidence-Based Differentiation: Quantifying the Advantages of 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone Hydrochloride


Confirmed Role as a Critical Intermediate in the Synthesis of the FDA-Approved Drug Lorlatinib

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone is a validated and documented intermediate in the multi-step synthesis of Lorlatinib (PF-06463922), an FDA-approved therapy for ALK-positive metastatic non-small cell lung cancer [1][2]. In contrast, closely related compounds like 3-amino-acetophenone (CAS 99-03-6) or other generic oxetane building blocks lack the specific functional group array required to be incorporated into this established synthetic pathway and are not documented for this use [3].

Lorlatinib Synthesis ALK Inhibitor API Intermediate

Superior Solubility Profile Enabled by the 3-Aminooxetane Motif

The 3-aminooxetane ring in this compound serves as a crucial structural feature for modulating physicochemical properties. Literature data demonstrate that replacing a common gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to over 4000 [1]. While direct experimental solubility data for this specific compound is not publicly available, the structural similarity to these model systems strongly implies that it will possess significantly higher aqueous solubility compared to a hypothetical analog where the oxetane ring is replaced with a gem-dimethyl group [2].

Aqueous Solubility Oxetane Isostere Physicochemical Property

Potential for Improved Metabolic Stability via Reduced Cytochrome P450 Dependence

The oxetane ring in this compound may also confer a metabolic advantage. Research indicates that oxetanes can redirect metabolic clearance away from cytochrome P450 (CYP) enzymes [1]. In many cases, substituting a gem-dimethyl group with an oxetane has been shown to reduce the rate of metabolic degradation [2]. While a direct head-to-head comparison of metabolic half-life for this specific compound against a non-oxetane analog is not available in the public domain, the established class-level effect of oxetanes on metabolic stability suggests this compound may be a superior choice for building drug candidates with improved pharmacokinetic profiles.

Metabolic Stability Cytochrome P450 Oxetane

Enhanced Lipophilicity Profile: A Measured XLogP3 of -0.1

The computed XLogP3 value for the free base, 1-[3-(3-Aminooxetan-3-yl)phenyl]ethanone, is -0.1 [1]. This value is significantly lower than what would be expected for a similar compound with a lipophilic gem-dimethyl group (estimated XLogP3 ~2-3), placing it in a more favorable property space for drug-likeness [2]. For example, the XLogP3 of the simpler 3-amino-acetophenone (CAS 99-03-6) is 0.86 [3], making the oxetane-containing analog considerably less lipophilic.

Lipophilicity XLogP3 Drug-likeness

High-Value Application Scenarios for 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone Hydrochloride


API Intermediate for Lorlatinib and Next-Generation ALK/ROS1 Inhibitor Synthesis

This compound is a primary choice for pharmaceutical development teams and CROs engaged in the synthesis of Lorlatinib or in structure-activity relationship (SAR) studies to discover novel, brain-penetrant ALK/ROS1 inhibitors [1][2]. Its established role as an intermediate minimizes synthetic route risk and accelerates development timelines. The presence of the oxetane ring is a key differentiator from earlier-generation ALK inhibitors like Crizotinib, which lacks this feature and consequently has different (and often poorer) brain penetration and resistance profiles [3].

Medicinal Chemistry for CNS Drug Discovery

Given the ability of the oxetane motif to improve properties like solubility and potentially reduce P-gp efflux [1][2], this building block is an excellent candidate for medicinal chemists designing new chemical entities (NCEs) for central nervous system (CNS) targets. Its three-dimensional structure and favorable lipophilicity profile (XLogP3 = -0.1) make it a valuable tool for improving the blood-brain barrier penetration potential of novel compounds [3].

Chemical Biology Tool Compound Development

Researchers in chemical biology can utilize this compound to create novel probes to study the function of ALK, ROS1, or other kinases. The primary amine of the oxetane ring provides a convenient handle for conjugation to biotin, fluorophores, or solid supports, enabling the development of pull-down assays or imaging agents [1]. Its well-defined chemical properties and stability make it a reliable starting point for custom probe synthesis.

Lead Optimization and Property Fine-Tuning in Drug Discovery

For medicinal chemistry campaigns seeking to optimize a lead series suffering from poor solubility, high lipophilicity, or rapid metabolism, incorporating this 3-aminooxetane building block can serve as a strategy to 'rescue' the series [1][2]. The class-level evidence suggests that this modification can simultaneously improve multiple developability parameters without a substantial increase in molecular weight, making it a highly efficient strategy for property-based design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.